

Application Note: Synthesis of 4-Nitrophenylacetic Acid from p-Nitrobenzyl Cyanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitrophenylacetic acid*

Cat. No.: *B359581*

[Get Quote](#)

Introduction

4-Nitrophenylacetic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] One common and efficient method for its preparation is the hydrolysis of p-nitrobenzyl cyanide. This application note provides a detailed protocol for this synthesis, optimized for high yield and purity. The procedure involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. This method is robust and scalable, making it suitable for both research and developmental applications.

Overall Reaction

The synthesis proceeds via the hydrolysis of the nitrile functional group of p-nitrobenzyl cyanide in the presence of a strong acid, such as sulfuric acid, to yield **4-nitrophenylacetic acid**.

Experimental Protocol

This protocol is adapted from a well-established procedure known for its high yield and purity of the final product.[3]

Materials:

- p-Nitrobenzyl cyanide (CAS: 555-21-5)

- Concentrated sulfuric acid (98%)
- Deionized water
- Ice

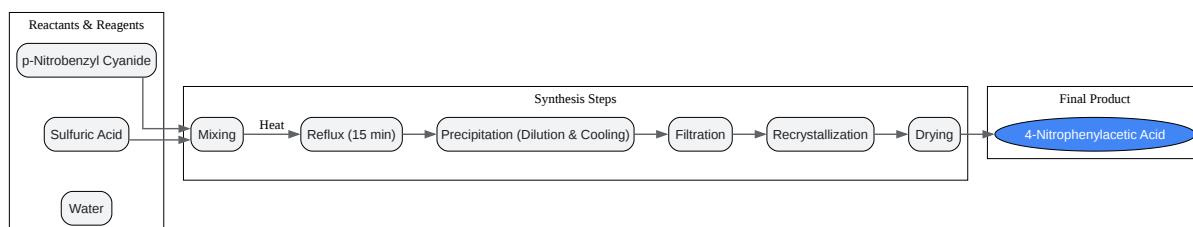
Equipment:

- 1-L round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Beakers
- Buchner funnel and filter paper
- Suction flask
- Crystallizing dish
- Melting point apparatus

Procedure:

- Reaction Setup: In a 1-L round-bottom flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.[\[3\]](#)
- Acid Preparation: Prepare a dilute sulfuric acid solution by cautiously adding 300 mL of concentrated sulfuric acid to 280 mL of water.
- Reaction Initiation: Pour approximately two-thirds of the prepared acid solution over the p-nitrobenzyl cyanide in the flask. Swirl the flask to ensure the solid is thoroughly wetted by the acid. Use the remaining acid solution to wash down any solid adhering to the sides of the flask.

- Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to boiling. Continue boiling for 15 minutes.^[3] The mixture will darken during this process.
- Precipitation: After the 15-minute boiling period, remove the heat source and allow the mixture to cool slightly. Carefully dilute the reaction mixture with an equal volume of cold water. Cool the mixture in an ice bath to 0°C or below to precipitate the crude **4-nitrophenylacetic acid**.
- Filtration and Washing: Filter the precipitate using a Buchner funnel under suction. Wash the collected solid several times with ice-cold water.
- Recrystallization: Transfer the crude product to a large beaker and add 1600 mL of water. Heat the suspension to boiling to dissolve the solid. If necessary, filter the hot solution rapidly through a pre-heated funnel to remove any insoluble impurities.
- Crystallization and Drying: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. The **4-nitrophenylacetic acid** will separate as pale yellow needles.^[3] Collect the crystals by suction filtration and wash with a small amount of cold water. Dry the purified product in a desiccator.


Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of **4-nitrophenylacetic acid**.

Parameter	Value	Reference
Starting Material	p-Nitrobenzyl Cyanide	[3]
Product	4-Nitrophenylacetic Acid	[3]
Molecular Formula	C8H7NO4	[4]
Molecular Weight	181.15 g/mol	[4]
Theoretical Yield	112.3 g	Calculated
Actual Yield	103–106 g	[3]
Percent Yield	92–95%	[3]
Melting Point	151–152 °C	[3]
Appearance	Pale yellow needles	[3]

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-Nitrophenylacetic acid**.

Safety Precautions

- Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). Always add acid to water, never the other way around.
- The reaction mixture becomes hot during the addition of sulfuric acid and during dilution.
- Avoid inhaling any vapors or dust.

Conclusion

The described protocol for the synthesis of **4-nitrophenylacetic acid** from p-nitrobenzyl cyanide is a reliable and high-yielding method. The procedure is straightforward and utilizes readily available reagents and equipment. The final product is obtained in high purity after a simple recrystallization step. This method is well-suited for researchers and professionals in drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Synthesis of 4-Nitrophenylacetic Acid from p-Nitrobenzyl Cyanide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b359581#synthesis-of-4-nitrophenylacetic-acid-from-p-nitrobenzyl-cyanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com